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Introduction

FLAGELLIN-SENSING 2 (FLSZ2) is a critical pattern recognition receptor (PRR) in plants,
belonging to the leucine-rich repeat receptor kinase (LRR-RLK) family.[1][2][3] It plays a pivotal
role in the plant's innate immune system by recognizing a conserved 22-amino acid epitope of
bacterial flagellin, known as flg22.[1][3][4] The specific binding of flg22 to FLS2 initiates a rapid
and complex signaling cascade, termed Pattern-Triggered Immunity (PTI), which is the first line
of defense against bacterial pathogens.[5][6]

Upon perception of flg22, FLS2 undergoes a series of dynamic molecular changes. In its
inactive state, FLS2 is pre-associated with the receptor-like cytoplasmic kinase (RLCK)
BOTRYTIS-INDUCED KINASE 1 (BIK1).[1][3][7] Ligand binding triggers the rapid dissociation
of BIK1 and the near-instantaneous heterodimerization of FLS2 with another LRR-RLK, BRI1-
ASSOCIATED KINASE 1 (BAK1).[1][3][8][9] This complex formation is a crucial step for signal
transduction and occurs within seconds of flg22 stimulation.[3][9]

The formation of the FLS2-BAK1 complex initiates a cascade of phosphorylation events. Both
FLS2 and BAK1 become rapidly phosphorylated, which is essential for the activation of
downstream signaling pathways.[8][10][11] These pathways include the activation of mitogen-
activated protein kinase (MAPK) cascades, production of reactive oxygen species (ROS), and
large-scale transcriptional reprogramming, culminating in an effective immune response.[4][9]
Following activation, the FLS2 receptor is ubiquitinated, internalized via endocytosis, and
eventually degraded, a process that serves to attenuate the signal.[9][12][13]
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Immunoprecipitation (IP) is an invaluable technique for studying these molecular events. By
using antibodies specific to FLS2, researchers can isolate the FLS2 receptor and its interacting
partners from plant cell extracts at different time points after flg22 treatment. This allows for the
detailed investigation of flg22-induced complex formation (e.g., with BAK1), the dissociation of
regulatory proteins (e.g., BIK1), and the analysis of post-translational modifications like
phosphorylation.

These application notes provide a detailed protocol for the immunoprecipitation of FLS2 from
Arabidopsis thaliana seedlings following flg22 treatment, enabling researchers to probe the

initial and critical steps of plant innate immunity.

FLS2 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key events in the FLS2 signaling cascade upon flg22
perception and the general experimental workflow for its immunoprecipitation.
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Figure 1. FLS2 signaling upon flg22 perception.
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Figure 2. Experimental workflow for FLS2 immunoprecipitation.
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Quantitative Data Summary

The interaction dynamics and post-translational modifications of the FLS2 receptor complex are
rapid and transient. The tables below summarize key quantitative findings from the literature.

Table 1: Timeline of Key Molecular Events Post-flg22 Treatment

Time Post-flg22

Event Observation Reference(s)
Treatment
The FLS2-BAK1
complex is formed
FLS2-BAK1 Complex
< 1 second almost [8]

Formation )
instantaneously upon

flg22 stimulation.

A strong increase in
de novo
FLS2 and BAK1 )
~15 seconds ) phosphorylation of [8]
Phosphorylation
both FLS2 and BAK1

is detectable.

BIK1 is rapidly

_ o phosphorylated and
) BIK1 Dissociation and
1 - 5 minutes ] released from the [61[7]
Phosphorylation
FLS2 receptor

complex.

Peak phosphorylation
5 - 15 minutes MAPK Activation of downstream [9][14]
MAPKs is observed.

Ligand-induced

) endocytosis and
_ FLS2 Endocytosis and
30 - 60 minutes ) subsequent [9][12][13]
Degradation ]
degradation of the

FLS2 receptor begins.

Table 2: Key Protein Interactions in the FLS2 Signaling Complex
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Interacting Condition of Method of Functional
. ] . L Reference(s)
Proteins Interaction Detection Significance
BIKlis a
negative
Co- regulator pre-
In the absence of o } o
FLS2 - BIK1 a2 Immunoprecipitat  stimulation; its (11031171
J ion release is
required for
signaling.
Essential for
Strongly and c signal
0-
rapidly induced o transduction and
FLS2 - BAK1 Immunoprecipitat ) [819]
by flg22 ) phosphorylation
ion
treatment cascade
activation.
Detected with
] Suggests FLS2
and without Co- ]
o may exist as a
FLS2 - FLS2 flg22; may Immunoprecipitat ] [15]
] ] ) pre-formed dimer
increase slightly ion )
or multimer.
after treatment.
E3 ubiquitin
) ligases that
Strongly induced  Co-
FLS2 - o target FLS2 for
by flg22 Immunoprecipitat ) [1][12]
PUB12/13 ] degradation,
treatment ion )
attenuating the
signal.
BAK1
phosphorylates
Co-
o " BIK1,
BAK1 - BIK1 Detected in vivo Immunoprecipitat o ) [71[16]
) contributing to its
ion o
activation and
release.
© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3630090/
https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1003313
https://pmc.ncbi.nlm.nih.gov/articles/PMC2806711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2843194/
https://academic.oup.com/plphys/article/164/1/440/6112992
https://pmc.ncbi.nlm.nih.gov/articles/PMC3336135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3630090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3243913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2806711/
https://www.pnas.org/doi/10.1073/pnas.1318817111
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Detailed Protocol: Imnmunoprecipitation of FLS2

This protocol is synthesized from methodologies reported for FLS2 co-immunoprecipitation in
Arabidopsis thaliana.

I. Materials and Reagents

o Plant Material: 10-14 day old Arabidopsis thaliana seedlings grown on Murashige and Skoog
(MS) plates.

o Flg22 Peptide: Synthetic flg22 peptide (100 uM stock solution in sterile water).

» Antibodies:
o Primary IP Antibody: Anti-FLS2 antibody (raised against the C-terminus of FLS2).
o Primary Western Blot Antibodies: Anti-FLS2, anti-BAK1, anti-BIK1 (as required).
o Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse 1gG.

o Beads: Protein A or Protein G Sepharose/Agarose beads.

» Buffers and Solutions:

o |IP Lysis Buffer: 50 mM Tris-HCI (pH 7.5), 150 mM NacCl, 10% Glycerol, 1% (v/v) Triton X-
100 or Nonidet P-40, 1 mM EDTA.

o Inhibitor Cocktails (add fresh before use):
» Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P9599).
» Phosphatase Inhibitor Cocktail (e.g., PhosSTOP, Roche).
= 1 mM Phenylmethylsulfonyl fluoride (PMSF).

o Wash Buffer: IP Lysis Buffer without inhibitors.

o Elution Buffer: 2x Laemmli SDS-PAGE sample buffer.
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e Equipment:

o

Mortar and pestle, pre-chilled.

[¢]

Microcentrifuge tubes.

[¢]

Refrigerated microcentrifuge (4°C).

End-over-end rotator.

[e]

o

SDS-PAGE and Western Blotting equipment.

II. Experimental Procedure

A. Plant Treatment

o Grow Arabidopsis seedlings on MS plates for 10-14 days.

o Prepare flg22 treatment solution by diluting the stock to a final concentration of 100 nM in
liquid MS medium or sterile water. Prepare a mock solution (water or MS medium only) as a
negative control.

» Flood the plates with the flg22 or mock solution. For time-course experiments, treat separate
plates and harvest at desired time points (e.g., 0, 1, 5, 15 minutes).

 After the specified treatment time, quickly remove the seedlings, blot them dry on paper
towels, and immediately flash-freeze the tissue in liquid nitrogen.

e Store frozen tissue at -80°C until use.
B. Protein Extraction

o Grind approximately 100-200 mg of frozen tissue to a fine powder in a pre-chilled mortar and
pestle with liquid nitrogen.

o Transfer the frozen powder to a pre-chilled 2 mL microcentrifuge tube.
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e Add 500-1000 pL of ice-cold IP Lysis Buffer freshly supplemented with protease and
phosphatase inhibitors. The buffer-to-tissue ratio should be approximately 3:1 (v/w).

» Vortex vigorously for 30 seconds to resuspend the powder.

¢ Incubate the lysate on an end-over-end rotator for 30-60 minutes at 4°C to solubilize
membrane proteins.

o Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

o Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube. Keep on
ice.

o (Optional) Determine protein concentration using a Bradford or BCA assay.

C. Immunoprecipitation

e Pre-clearing: Add 20 pL of a 50% slurry of Protein A/G beads to the protein extract. Incubate
on a rotator for 30-60 minutes at 4°C to reduce non-specific binding.

o Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C.

o Carefully transfer the pre-cleared supernatant to a new tube.

e Antibody Incubation: Add 2-5 pg of anti-FLS2 antibody to the pre-cleared lysate. As a
negative control, use a non-specific IgG antibody in a separate sample.

 Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.

e Immune Complex Capture: Add 30 pL of a 50% slurry of Protein A/G beads to the lysate-
antibody mixture.

¢ |ncubate on a rotator for an additional 1-2 hours at 4°C.

D. Washing and Elution

o Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Discard the supernatant.
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Wash the beads by adding 1 mL of ice-cold Wash Buffer. Invert the tube several times to
resuspend the beads, then centrifuge as in the previous step. Discard the supernatant.

Repeat the wash step 3-4 times to ensure removal of non-specifically bound proteins.

After the final wash, carefully remove all residual supernatant.

Elution: Add 40-50 pL of 2x Laemmli SDS-PAGE sample buffer directly to the beads.

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

Centrifuge at 14,000 x g for 1 minute to pellet the beads. The supernatant now contains the
immunoprecipitated proteins ready for analysis.

. Downstream Analysis (Western Blot)

Load the eluted samples onto an SDS-PAGE gel. Include a sample of the total protein
extract ("Input”) to verify the presence of the proteins of interest before IP.

Perform electrophoresis to separate the proteins by size.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room
temperature.

Incubate the membrane with primary antibodies (e.g., anti-FLS2, anti-BAK1) overnight at
4°C.

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system. An increase in the BAK1 signal in the FLS2-IP from flg22-treated samples
compared to the mock-treated control would indicate a flg22-induced interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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